molecular formula C21H29N7O13P2S B12380773 Thio-NADH

Thio-NADH

Cat. No.: B12380773
M. Wt: 681.5 g/mol
InChI Key: MOXCZUNQKXFVSH-NNYOXOHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thio-nicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a biochemical reagent used in various scientific research applications. It is an analog of nicotinamide adenine dinucleotide (NADH) and is often utilized in enzymatic reactions to measure reaction kinetics due to its unique absorbance properties at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thio-NADH is typically prepared enzymatically. The synthesis involves the reduction of thio-nicotinamide adenine dinucleotide (Thio-NAD) using specific enzymes. The reaction conditions usually include a buffered aqueous solution and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thio-NADH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like oxygen or hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of Thio-NAD .

Scientific Research Applications

Thio-NADH has a wide range of applications in scientific research:

Mechanism of Action

Thio-NADH functions as a coenzyme in redox reactions, transferring electrons between molecules. It interacts with various enzymes, facilitating the conversion of substrates to products. The molecular targets include dehydrogenases and oxidoreductases, which play crucial roles in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thio-NADH is unique due to its absorbance properties at 405 nm, which allows for specific detection and measurement in enzymatic assays. This property makes it particularly useful in applications where precise quantification of reaction kinetics is required .

Properties

Molecular Formula

C21H29N7O13P2S

Molecular Weight

681.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

MOXCZUNQKXFVSH-NNYOXOHSSA-N

Isomeric SMILES

C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.